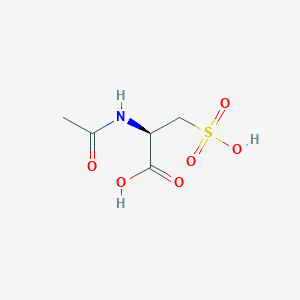

N-Acetyl-3-sulfo-L-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO6S/c1-3(7)6-4(5(8)9)2-13(10,11)12/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOZPRJIUKWLDM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90823780 | |

| Record name | N-Acetyl-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79560-92-2 | |

| Record name | N-Acetyl-3-sulfo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modification Strategies

Biosynthetic Derivation of Sulfo-Amino Acids (e.g., Cysteic Acid as Precursor)

The biosynthesis of N-Acetyl-3-sulfo-L-alanine is not well-documented in existing literature; however, insights can be drawn from the known pathways of structurally related sulfo-amino acids, particularly L-cysteic acid, which is also known as 3-sulfo-L-alanine. wikipedia.orgatamanchemicals.com L-cysteic acid is a naturally occurring amino acid generated through the oxidation of L-cysteine, where the thiol group is fully oxidized to a sulfonic acid moiety. wikipedia.orgatamanchemicals.com

In many organisms, the formation of cysteic acid is a key metabolic step. For instance, in the gliding bacteria Cytophaga johnsonae, cysteic acid is a precursor for the synthesis of sulfonolipids like capnine. taylorandfrancis.comnih.gov Research on this bacterium has shown that cysteic acid can be synthesized from sulfate (B86663) without cysteine being an obligatory intermediate, suggesting a direct sulfonation pathway. nih.gov In other biological contexts, such as during the sporulation of Bacillus subtilis, cysteic acid is synthesized from cysteine and then metabolized to sulfolactate. microbiologyresearch.org In microalgae, cysteate serves as a biosynthetic precursor to taurine (B1682933). wikipedia.org

A notable biosynthetic reaction for the formation of a sulfonate group is catalyzed by UDP-sulfoquinovase, which combines UDP-glucose and sulfite (B76179). taylorandfrancis.com Another pathway involves the enzyme cysteate synthase, which can convert L-phosphoserine and sulfite into L-cysteate, demonstrating an oxygen-independent mode of sulfonate biosynthesis. nih.gov

Once cysteic acid is formed, the subsequent N-acetylation could theoretically occur via enzymatic action. N-acetyltransferases are known to catalyze the acetyl-CoA-dependent acetylation of various amino acids. nih.gov The presence of such an enzyme specific for cysteic acid would complete the biosynthetic route to N-Acetyl-3-sulfo-L-alanine.

Chemoenzymatic and Chemical Synthetic Approaches for N-Acetylated Amino Acids

The synthesis of N-Acetyl-3-sulfo-L-alanine can be approached through a combination of acetylation and sulfonation strategies. These can be performed through purely chemical methods or by using enzymes to catalyze specific steps, known as chemoenzymatic synthesis. nih.govresearchgate.net

Acetylation Methodologies

The acetylation of the amino group of an amino acid is a common chemical transformation. For amino acids, this reaction must be selective for the amino group, especially in the presence of other reactive functional groups.

A widely used method for N-acetylation is the reaction with acetic anhydride (B1165640). uomustansiriyah.edu.iqresearchgate.net This can be performed under various conditions. For example, L-cysteine can be directly acetylated using acetic anhydride in the presence of an acid catalyst like sulfuric acid. uomustansiriyah.edu.iq In another approach, N-acetyl derivatives of amino acids like L-glutamine and L-proline have been synthesized in aqueous solutions using acetic anhydride, with the pH controlled to favor N-acetylation. researchgate.net A common procedure involves the Schotten-Baumann reaction, where an aqueous solution of the amino acid is treated with acetic anhydride or acetyl chloride under basic conditions. google.com

For substrates with multiple reactive sites, such as a sulfonic acid group, reaction conditions must be carefully controlled. In acidic media, the amino group can be protonated, which prevents it from being acylated and can favor O-acylation if hydroxyl groups are present. beilstein-journals.org Therefore, for N-acetylation of 3-sulfo-L-alanine, neutral or basic conditions are generally preferred. A process for acylating aminosulfonic acids involves neutralizing the sulfonic acid group with a base before adding the acylating agent, as little acylation of the amino group occurs otherwise. google.com

Table 1: Comparison of N-Acetylation Methods for Amino Acids

| Method | Acetylating Agent | Solvent/Conditions | Typical Substrates | Reference |

|---|---|---|---|---|

| Direct Acetylation | Acetic Anhydride | Sulfuric Acid (catalyst) | L-Cysteine | uomustansiriyah.edu.iq |

| Aqueous Acetylation | Acetic Anhydride | Aqueous solution, pH 8 | β-cyanoalanine | researchgate.net |

| Schotten-Baumann | Acetic Anhydride / Acetyl Chloride | Aqueous solution, basic pH | General Amino Acids | google.com |

| Solid Phase | Acetic Anhydride | Dry, neutralized aminosulfonic acid | Aminonaphthalene sulfonic acid | google.com |

Sulfonation Strategies

Introducing a sulfonic acid group onto an alanine (B10760859) backbone is a key challenge. A direct sulfonation of alanine is difficult. A more feasible approach is to start with a precursor that already contains a suitable functional group that can be converted to a sulfonic acid.

One common strategy is the oxidation of a thiol group. The synthesis of cysteic acid (3-sulfo-L-alanine) is typically achieved by the strong oxidation of L-cysteine. wikipedia.org Reagents like performic acid or a mixture of hydrogen peroxide and formic acid are effective for this transformation.

Alternatively, sulfonation can be achieved through electrophilic substitution on an aromatic ring, although this is not directly applicable to alanine. wikipedia.org For aliphatic compounds, direct sulfonation is less common. However, methods exist for the sulfation of alcohols and amines using sulfur trioxide complexes. researchgate.net Specific reagents like chlorosulfuric acid in trifluoroacetic acid can convert serine and threonine to O-sulfate esters. nih.gov

A plausible synthetic route to N-Acetyl-3-sulfo-L-alanine would involve a two-step process:

Oxidation: L-cysteine is oxidized to L-cysteic acid (3-sulfo-L-alanine).

Acetylation: The resulting L-cysteic acid is then N-acetylated using a method like those described in section 2.2.1, for example, with acetic anhydride under controlled pH.

Targeted Chemical Derivatization for Research Probes and Analogs

N-Acetyl-3-sulfo-L-alanine can be chemically modified to create research probes and analogs for studying biological systems. Derivatization strategies often target the primary functional groups: the carboxylic acid, the N-acetyl group, or the sulfonic acid group. The thiol group of cysteine is a frequent target for chemical probes due to its high nucleophilicity. rsc.org

The primary amine of an amino acid is a common site for derivatization. Reagents like N-hydroxysuccinimide (NHS) esters or isothiocyanates are used to attach labels or crosslinkers. thermofisher.com For N-Acetyl-3-sulfo-L-alanine, the amino group is already capped. However, the carboxylic acid and sulfonic acid groups offer handles for further modification.

For instance, the carboxylic acid group can be activated to form an ester or an amide, linking it to fluorescent tags, biotin, or other molecules. This allows for the creation of probes to study interactions with proteins or other cellular components.

Derivatization can also be used to improve detection in analytical techniques like mass spectrometry. rsc.org For example, introducing a fixed positive or negative charge can enhance ionization efficiency. The sulfonic acid group in N-Acetyl-3-sulfo-L-alanine already provides a permanent negative charge. Further derivatization could introduce additional functionalities. For instance, sulfonyl chlorides can be prepared from sulfonic acids, which can then be reacted with amines to form sulfonamides, creating a diverse library of analogs. google.com

Table 2: Potential Derivatization Strategies for N-Acetyl-3-sulfo-L-alanine

| Target Functional Group | Reagent/Reaction Type | Potential Application | Reference |

|---|---|---|---|

| Carboxylic Acid | Carbodiimide coupling (e.g., EDC) with amines/alcohols | Attachment of fluorescent labels, biotinylation, peptide synthesis | frontiersin.org |

| Sulfonic Acid | Conversion to sulfonyl chloride (e.g., with SOCl₂), then reaction with amines | Creation of sulfonamide analogs | google.com |

Biochemical Roles and Metabolic Dynamics

Enzymatic Formation and Degradation Pathways of Sulfo-Amino Acids

The core structure of N-Acetyl-3-sulfo-L-alanine is 3-sulfo-L-alanine, also known as L-cysteate. The enzymatic pathways that form and degrade this sulfo-amino acid are central to understanding the potential metabolic fate of its N-acetylated derivative.

L-Cysteate Sulfo-lyase Activity

The primary enzyme responsible for the degradation of L-cysteate is L-cysteate sulfo-lyase (EC 4.4.1.25), also referred to as CuyA. wikipedia.org This enzyme belongs to the lyase family and specifically catalyzes the cleavage of the carbon-sulfur bond in L-cysteate. wikipedia.org The reaction involves a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent β-elimination of the sulfo group. nih.gov

Elimination: L-cysteate is first converted to hydrogensulfite and 2-aminoprop-2-enoate. wikipedia.org

Tautomerization: The 2-aminoprop-2-enoate spontaneously rearranges into 2-iminopropanoate. wikipedia.org

Hydrolysis: The 2-iminopropanoate is then spontaneously hydrolyzed by water to yield pyruvate (B1213749) and ammonia. wikipedia.org

This enzymatic activity has been identified in various bacteria, including the marine bacterium Silicibacter pomeroyi and the human intestinal pathobiont Bilophila wadsworthia. nih.govnih.gov In these organisms, the enzyme allows for the utilization of L-cysteate as a source of carbon and energy, releasing the sulfur as inorganic sulfite (B76179). researchgate.net While initially characterized as specific to L-cysteate, subsequent research has shown that some homologs of this enzyme exhibit a strong selectivity for D-cysteate, involving a racemase to convert the L-isomer to the D-isomer before cleavage. nih.gov

| Enzyme Details: L-Cysteate Sulfo-lyase | |

| Systematic Name | L-cysteate bisulfite-lyase (deaminating; pyruvate-forming) wikipedia.org |

| Common Names | L-cysteate sulfo-lyase (deaminating), CuyA wikipedia.org |

| EC Number | 4.4.1.25 wikipedia.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP) nih.gov |

| Substrate | L-Cysteate (3-sulfo-L-alanine) wikipedia.org |

| Products | Pyruvate, Hydrogensulfite, Ammonia wikipedia.org |

| Reaction Type | Carbon-sulfur lyase, β-elimination wikipedia.orgnih.gov |

Involvement in Broader Metabolic Networks

N-Acetyl-3-sulfo-L-alanine is situated at the crossroads of several key metabolic pathways involving sulfur-containing amino acids and their derivatives.

Intermediates in Taurine (B1682933) and Hypotaurine (B1206854) Metabolism

Taurine (2-aminoethanesulfonic acid) is a highly abundant amino sulfonic acid in mammals with numerous physiological roles. nih.govnih.gov Its primary biosynthesis route, the "cysteinesulfinic acid pathway," begins with the oxidation of cysteine to cysteine sulfinic acid (also known as 3-sulfinoalanine). nih.govwikipedia.org This intermediate is a critical metabolic branch point. nih.gov

While the main pathway involves the decarboxylation of cysteine sulfinic acid to hypotaurine, which is then oxidized to taurine, an alternative, less common side-reaction is the further oxidation of cysteine sulfinic acid to produce L-cysteate (3-sulfo-L-alanine). nih.govwikipedia.org Therefore, 3-sulfo-L-alanine is an intermediate in a branch of the taurine and hypotaurine metabolic network, connecting the core pathway to sulfur amino acid oxidation.

Interconnections with Cysteine and Methionine Metabolism

The metabolic pathways of cysteine and methionine are inextricably linked to the formation of 3-sulfo-L-alanine. Methionine, an essential amino acid, is a precursor for homocysteine, which can be converted to cysteine via the transsulfuration pathway. nih.govarizona.edu

Cysteine serves as the direct precursor for 3-sulfo-L-alanine. wikipedia.org The thiol group of cysteine is oxidized to a sulfonic acid group to form L-cysteate. wikipedia.org This places 3-sulfo-L-alanine, and by extension its N-acetylated form, downstream of both cysteine and methionine metabolism. nih.govarizona.edu Consequently, the availability of these primary sulfur-containing amino acids directly influences the potential pool of 3-sulfo-L-alanine available for subsequent modifications like N-acetylation.

Interplay with Endogenous N-Acetylated Metabolites and Processing Enzymes

N-acetylation is a widespread biochemical modification affecting a vast array of molecules, from small metabolites to large proteins. nih.gov This reaction involves the transfer of an acetyl group, typically from acetyl-coenzyme A (Acetyl-CoA), to a primary amine. nih.gov

The formation of N-Acetyl-3-sulfo-L-alanine would require the enzymatic activity of an N-acetyltransferase (NAT). These enzymes catalyze the acetylation of various substrates. hmdb.ca While specific enzymes for 3-sulfo-L-alanine have not been detailed, the general mechanism involves using an acetyl donor like Acetyl-CoA to acetylate the alpha-amino group of the amino acid. umaryland.edu

Molecular Mechanisms of Interaction and Biological Modulations

Ligand-Receptor Interactions and Enzyme Modulation

The unique structure of N-Acetyl-3-sulfo-L-alanine, featuring both an acetylated amino group and a sulfonated side chain, suggests potential interactions with various biological targets, including amino acid transporters and enzymes.

The structural similarity of N-Acetyl-3-sulfo-L-alanine to natural amino acids suggests it may act as a competitive inhibitor of amino acid transporters. Research on inhibitors for transporters like the Alanine (B10760859) Serine Cysteine Transporter 2 (ASCT2) has utilized amino acid scaffolds with sulfonamide and sulfonic acid ester linkages. nih.govresearchgate.net This indicates that the sulfonic acid group in N-Acetyl-3-sulfo-L-alanine could play a crucial role in binding to the substrate recognition sites of such transporters, potentially competing with endogenous amino acids like alanine, serine, and glutamine. nih.gov

The presence of the N-acetyl group could further modulate this interaction, possibly altering the binding affinity and specificity for different transporter subtypes. N-acetylation is a common modification that can influence the physicochemical properties of amino acids, which in turn affects their transport across cell membranes.

| Transporter Family | Potential Interaction with N-Acetyl-3-sulfo-L-alanine | Evidence from Related Compounds |

|---|---|---|

| Solute Carrier 1 (SLC1) Family (e.g., ASCT2) | Competitive inhibition due to structural similarity to substrates. | Inhibitors based on amino acid scaffolds with sulfonamide/sulfonic acid ester linkers show competitive inhibition. nih.govresearchgate.net |

N-acetylation is a critical post-translational modification that can significantly impact protein function and stability.

p21: The cell cycle inhibitor p21 is a protein whose stability and function are regulated by acetylation. Acetylation of p21 can protect it from ubiquitin-independent proteasomal degradation, thereby enhancing its ability to induce cell-cycle arrest. nih.govnih.govresearchgate.net While N-Acetyl-3-sulfo-L-alanine itself is a small molecule and not a protein, the presence of the N-acetyl group is significant in the context of cellular processes regulated by acetylation. It is plausible that an environment rich in N-acetylated amino acids could influence the activity of acetyltransferases or deacetylases, thereby indirectly affecting the acetylation status and activity of proteins like p21. mdpi.com

Epidermal Growth Factor (EGF): The epidermal growth factor receptor (EGFR) signaling pathway is also subject to regulation by acetylation. nih.gov For instance, histone deacetylase (HDAC) inhibitors can alter EGFR trafficking and downstream signaling. nih.gov N-acetylated compounds could potentially influence the acetylation status of components within this pathway, thereby modulating cellular responses to EGF, such as proliferation and differentiation. mdpi.com

| Protein Target | Potential Effect of N-Acetylation | Observed Effects in Related Studies |

|---|---|---|

| p21 (CDKN1A) | Indirect influence on p21 stability and activity by affecting cellular acetylation machinery. | Acetylation of p21 enhances its stability and promotes cell-cycle arrest. nih.govresearchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Modulation of EGFR signaling through effects on the acetylation of pathway components. | Acetylation affects EGFR expression and downstream signaling pathways. nih.gov |

Cellular Signaling Pathway Influence

The structural features of N-Acetyl-3-sulfo-L-alanine suggest it could influence various cellular signaling pathways. The sulfonic acid group, being a strong acid, imparts a negative charge, which can facilitate interactions with positively charged residues on proteins, such as those in the binding sites of certain receptors.

For instance, sulfur-containing amino acids, including cysteic acid (3-sulfo-L-alanine), have been shown to act as agonists for group 1 metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov This suggests that the 3-sulfo-L-alanine portion of N-Acetyl-3-sulfo-L-alanine could potentially interact with and modulate the activity of mGluRs, which are involved in a wide range of neuronal functions. The N-acetyl group might influence the potency and selectivity of this interaction.

Furthermore, N-acetylated amino acids, such as N-acetylcysteine (NAC), are known to influence signaling pathways related to oxidative stress and inflammation. NAC acts as a precursor to the antioxidant glutathione (B108866) and can modulate the NF-κB signaling pathway. nih.gov While the specific effects of N-Acetyl-3-sulfo-L-alanine on these pathways are unknown, the presence of the N-acetyl group suggests a potential role in modulating redox-sensitive signaling cascades.

Role in Immunological Responses (considering related N-acetylated and sulfonated molecules)

Both N-acetylation and sulfonation are known to be important in immunological contexts.

N-acetylated compounds have demonstrated immunomodulatory effects. For example, N-acetyl chitooligosaccharides can enhance innate immune responses in macrophages but can also inhibit inflammatory responses induced by lipopolysaccharide (LPS). mdpi.comnih.gov N-acetyl glucosamine (B1671600) and its derivatives have also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. nih.gov This suggests that N-Acetyl-3-sulfo-L-alanine could potentially modulate immune cell function and inflammatory cytokine release.

The presence of a sulfo group is also significant in immunology. Sulfated glycosaminoglycans on cell surfaces play a critical role in mediating interactions between cells and with various signaling molecules, including chemokines and growth factors. nih.gov The negatively charged sulfate (B86663) groups are key to these interactions. nih.gov While N-Acetyl-3-sulfo-L-alanine is not a glycosaminoglycan, its sulfonic acid group could enable it to interact with proteins that typically bind to sulfated molecules, thereby potentially influencing immune cell trafficking and activation.

Moreover, certain N-acetylated sialic acids, like N-glycolylneuraminic acid (Neu5Gc), which is not naturally produced in humans, can be immunogenic and elicit an antibody response. frontiersin.orgiucc.ac.il Although N-Acetyl-3-sulfo-L-alanine is a much simpler molecule, this highlights the principle that N-acetylated structures can be recognized by the immune system.

| Structural Feature | Potential Immunological Role | Evidence from Related Molecules |

|---|---|---|

| N-acetyl group | Modulation of inflammatory responses and cytokine production. | N-acetyl chitooligosaccharides and N-acetyl glucosamine exhibit anti-inflammatory and immunomodulatory effects. mdpi.comnih.gov |

| Sulfonic acid group | Interaction with immune cell surface receptors and signaling molecules that bind sulfated structures. | Sulfated glycosaminoglycans are crucial for immune cell interactions and signaling. nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

The combination of chromatography for separation and mass spectrometry for detection provides an exceptionally powerful tool for analyzing compounds like N-Acetyl-3-sulfo-L-alanine in various matrices. These hyphenated techniques offer the high sensitivity and specificity required for both qualitative and quantitative assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of polar, non-volatile, and thermally labile molecules such as N-Acetyl-3-sulfo-L-alanine. The method's ability to analyze compounds directly in the liquid phase without derivatization makes it highly efficient. sciex.comgreyhoundchrom.com

The analytical approach involves separating the target analyte from other matrix components using a liquid chromatograph, followed by ionization and detection in a tandem mass spectrometer. Given the high polarity imparted by the sulfonic acid and carboxylic acid groups, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation mode. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is ideal for retaining and separating highly polar compounds.

For detection, electrospray ionization (ESI) is typically employed, usually in negative ion mode, to deprotonate the acidic functional groups, generating a prominent [M-H]⁻ ion. In the tandem mass spectrometer, this precursor ion is fragmented to produce characteristic product ions, which are used for definitive identification and quantification via Multiple Reaction Monitoring (MRM). This process ensures high selectivity and minimizes interferences. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for N-Acetyl-3-sulfo-L-alanine Analysis

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | HILIC (e.g., Amide, Silica) | Retention of highly polar analyte |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component |

| Gradient | High organic to increasing aqueous | Elution of the analyte |

| Flow Rate | 0.2 - 0.5 mL/min | Standard analytical flow |

| Mass Spectrometry | ||

| Ionization Mode | ESI Negative | Efficiently ionizes acidic groups |

| Precursor Ion [M-H]⁻ | Calculated m/z | Parent ion for fragmentation |

| Product Ions | Hypothetical m/z values | Characteristic fragments for MRM |

| Collision Energy | Optimized Voltage (eV) | To induce fragmentation |

Note: Specific m/z values depend on the exact mass of N-Acetyl-3-sulfo-L-alanine and would be determined experimentally.

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation technique, but its application to amino acids and their derivatives is challenging due to their low volatility and thermal instability. thermofisher.com Direct analysis of N-Acetyl-3-sulfo-L-alanine by GC-MS is not feasible. Therefore, chemical derivatization is a mandatory prerequisite to increase volatility and thermal stability. thermofisher.comresearchgate.net

A common derivatization strategy for compounds with active hydrogens (found in the carboxyl, sulfo, and amide groups) is silylation. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. massbank.eu This process converts the non-volatile analyte into a derivative that can be readily volatilized in the GC injector and separated on a non-polar capillary column. Following separation, the compound is ionized (typically by electron ionization, EI) and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Table 2: Typical GC-MS Conditions for Derivatized Amino Acid Analysis

| Parameter | Setting | Purpose |

| Derivatization | ||

| Reagent | MSTFA or similar silylating agent | To increase volatility |

| Gas Chromatography | ||

| Column | Non-polar (e.g., 5% Phenyl Methylpolysiloxane) | Separation of derivatized analytes |

| Injection Temperature | ~230 °C | Volatilization of the sample |

| Oven Program | Temperature ramp (e.g., 80 °C to 330 °C) | Separation based on boiling points |

| Carrier Gas | Helium | Inert mobile phase |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI, 70 eV) | Generates reproducible fragments |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Mass-to-charge ratio measurement |

| Scan Range | m/z 50-600 | To capture all relevant fragment ions |

The term "hyphenated chromatographic approaches" refers to the powerful coupling of a separation technique with a spectroscopic detection method. Both LC-MS/MS and GC-MS, as discussed above, are prime examples of such hyphenated systems. The fundamental advantage of this coupling is the generation of two-dimensional data for a target analyte: its retention time from the chromatography and its mass spectral information from the spectrometer.

This dual-data point confirmation significantly enhances the confidence of analyte identification compared to using either technique alone. For a compound like N-Acetyl-3-sulfo-L-alanine, which may be present in complex biological or environmental samples, the specificity afforded by hyphenated techniques is indispensable. The chromatographic separation reduces matrix effects and isolates the analyte, while the mass spectrometer provides structural information and enables highly sensitive quantification, making it the gold standard for trace-level analysis.

Application of Stable Isotope Tracers in Metabolic and Mechanistic Studies

Stable isotope tracers are indispensable tools for elucidating metabolic pathways and reaction mechanisms without the use of radioactive materials. taylorfrancis.comchempep.com By replacing atoms (like ¹²C, ¹⁴N, or ¹H) with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, or ²H/D), scientists can track the journey of molecules through complex biological systems. pnas.orgtaylorfrancis.com For N-Acetyl-3-sulfo-L-alanine, stable isotope labeling can provide unparalleled insights into its biosynthesis, catabolism, and physiological roles.

The core principle involves introducing an isotopically labeled version of N-Acetyl-3-sulfo-L-alanine or its precursors into a biological system (e.g., cell culture, whole organism). nih.gov The distribution of the heavy isotope into downstream metabolites is then monitored, typically using mass spectrometry (MS) or NMR spectroscopy. nih.gov This allows for the unambiguous mapping of metabolic fates and the quantification of flux through specific pathways. embopress.org

Key Applications in Studying N-Acetyl-3-sulfo-L-alanine:

Biosynthesis and Precursor Identification: The origins of the different parts of the molecule can be determined. For instance, cells could be incubated with [U-¹³C]-glucose to see if the alanine (B10760859) backbone is derived from glycolysis. nih.gov Similarly, using ¹⁵N-labeled amino acids like glutamine or alanine can reveal the source of the amino group. nih.govnih.gov The origin of the acetyl group can be traced using ¹³C-labeled acetate.

Catabolic Pathway Elucidation: The breakdown of N-Acetyl-3-sulfo-L-alanine can be followed by tracking the appearance of its isotopic label in catabolic products. For example, if the compound is deacetylated, the labeled alanine moiety could be traced into pyruvate (B1213749) or other central metabolites. If the sulfo group is removed, the fate of the resulting N-acetyl-L-alanine could be monitored.

Quantifying Metabolic Flux: Stable isotope tracing allows for the measurement of the rate of synthesis and degradation (turnover) of the molecule. nih.gov By analyzing the rate of isotope incorporation into the N-Acetyl-3-sulfo-L-alanine pool and its dilution over time, researchers can quantify its metabolic dynamics under different physiological or pathological conditions. This approach has been widely used to study the metabolism of other amino acids and their derivatives. nih.govresearchgate.net

Mechanistic Studies: Isotope effects can provide clues about reaction mechanisms. While less common than tracing, kinetic isotope effect (KIE) studies, where the reaction rate is compared between a labeled and unlabeled substrate, can help identify the rate-determining step in an enzymatic reaction involving N-Acetyl-3-sulfo-L-alanine.

| Isotopic Tracer | Molecular Moiety Labeled | Potential Research Question | Analytical Method |

| ¹³C-labeled Acetate | Acetyl Group | Is the acetyl group metabolically labile? Is it used in other acetylation reactions? | LC-MS |

| ¹³C- or ¹⁵N-labeled Alanine | Alanine Backbone | What is the metabolic fate of the alanine portion upon degradation? Is it incorporated into proteins or central carbon metabolism? | GC-MS, LC-MS/MS researchgate.net |

| ¹³C-labeled Glucose | Precursor (potentially Alanine) | Is the alanine backbone synthesized de novo from glycolytic intermediates? | GC-MS, LC-MS nih.gov |

| ¹⁵N-labeled Glutamine | Precursor (Amino Group) | Is the nitrogen atom derived from glutamine via transamination? | GC-MS, CRIMS nih.gov |

| ³⁴S-labeled Cysteine/Sulfate (B86663) | Sulfo Group | What is the origin of the sulfur atom? What is the fate of the sulfo group upon catabolism? | High-Resolution MS |

| ²H₂O (Heavy Water) | Entire Molecule (biosynthesis) | What is the overall turnover rate (synthesis and degradation) of the molecule in a steady state? | LC-MS nih.gov |

By employing these advanced spectroscopic and isotopic methods, a detailed picture of the chemical nature and biological role of N-Acetyl-3-sulfo-L-alanine can be constructed, paving the way for a deeper understanding of its function in biological systems.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations of Molecular Electronic Structure and Properties

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule, offering a detailed understanding of its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and vibrational frequencies of N-Acetyl-3-sulfo-L-alanine. For the related compound N-acetylcysteine, DFT has been used to study its adsorption mechanism on metal surfaces, indicating that the molecule can act as a nucleophile and engage in chemisorption. mdpi.com Such studies often involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

Polarizability and hyperpolarizability are measures of how the electron cloud of a molecule is distorted by an external electric field. These properties are crucial for understanding a molecule's response to electromagnetic radiation and its potential applications in nonlinear optics. While specific data for N-Acetyl-3-sulfo-L-alanine is not available, studies on similar N-acetylated amino acids have shown that the addition of an acetyl group can influence these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For N-acetylcysteine, the analysis of frontier molecular orbitals has been used to understand its behavior as a corrosion inhibitor, with the distribution of these orbitals indicating the sites of electrophilic and nucleophilic attack. mdpi.com

Table 1: Calculated Quantum Chemical Properties of Related Compounds

| Property | N-acetylcysteine | N-acetyl-L-alanine |

|---|---|---|

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available |

| Dipole Moment (Debye) | 3.98 mdpi.com | Data not available |

Note: The table is populated with available data for analogous compounds to illustrate the types of properties calculated. Specific values for N-Acetyl-3-sulfo-L-alanine would require dedicated computational studies.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of N-Acetyl-3-sulfo-L-alanine and its interactions with solvent molecules. A full conformational analysis of a related molecule, N-acetyl-l-cysteine-N-methylamide, has been performed using ab initio and DFT computations, identifying numerous stable conformations and the energy barriers for their interconversion. nih.gov Such an analysis for N-Acetyl-3-sulfo-L-alanine would be crucial in understanding its three-dimensional structure and how it might fit into the active site of a protein.

The conformational landscape of a molecule is determined by the rotation around its single bonds. For N-Acetyl-3-sulfo-L-alanine, key dihedral angles would include those in the backbone and the side chain. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transitions between them.

Docking Studies and Predictive Interaction Modeling with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a small molecule, such as N-Acetyl-3-sulfo-L-alanine, might interact with a biological target, typically a protein.

In a docking study, the three-dimensional structure of the target protein and the small molecule are used as inputs. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

For instance, molecular docking studies have been conducted on the interaction between N-acetylcysteine and bovine serum albumin. nih.gov These studies revealed the binding mode and the specific binding sites, showing that hydrogen bonding and van der Waals forces were the primary intermolecular interactions. nih.gov Similar studies with N-Acetyl-3-sulfo-L-alanine could elucidate its potential binding partners and the nature of its interactions at a molecular level, providing a basis for understanding its biological activity. Computational modeling has also suggested that N-acetylcysteine can bind to both active and allosteric sites of certain enzymes. nih.gov

Emerging Research Applications and Biotechnological Potential

Utilization as Chemical Probes and Analogs in Protein Structure-Function Studies

The unique structural characteristics of N-Acetyl-3-sulfo-L-alanine, particularly the presence of a sulfonate group, make it a valuable candidate for use as a chemical probe and an amino acid analog in protein structure-function studies. The negatively charged and sterically demanding sulfonate group can be exploited to investigate the roles of specific amino acid residues in protein folding, stability, and binding interactions.

Furthermore, the N-acetyl group provides an additional point of interaction and can influence the conformational preferences of the amino acid analog itself. This feature can be used to study the impact of subtle modifications on local protein architecture. The combination of the acetyl and sulfo groups offers a unique tool for researchers to dissect complex molecular interactions that govern protein behavior.

Integration in Unnatural Amino Acid Incorporation for Protein Engineering

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique in protein engineering, enabling the introduction of novel chemical functionalities to create proteins with enhanced or entirely new properties. frontiersin.org The process of incorporating UAAs into proteins can be achieved through various methods, with residue-specific and site-specific approaches being prominent. frontiersin.org The ability to introduce UAAs with diverse side chains allows for the overcoming of limitations associated with the 20 natural amino acids, thereby expanding the functional repertoire of proteins. frontiersin.org

N-Acetyl-3-sulfo-L-alanine represents a promising candidate for incorporation as a UAA. Its unique side chain, featuring a sulfonate group, could bestow novel characteristics upon a target protein. For example, the introduction of this highly acidic and hydrophilic group could be used to:

Enhance Protein Solubility and Stability: The sulfonate group can improve the hydration shell of a protein, potentially increasing its solubility and resistance to aggregation.

Modulate Enzyme Activity: When incorporated into the active site of an enzyme, the sulfonate group could alter substrate binding or catalytic efficiency through new electrostatic interactions.

Create Novel Binding Sites: The unique chemical nature of the N-Acetyl-3-sulfo-L-alanine side chain could be used to engineer new binding sites for specific ligands or metal ions.

Serve as a Spectroscopic Probe: While not inherently fluorescent, the sulfonate group could be used as a handle for the attachment of environmentally sensitive fluorescent dyes, allowing for the study of protein dynamics.

The successful incorporation of N-Acetyl-3-sulfo-L-alanine would rely on the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this UAA and not any of the canonical amino acids.

Biocatalytic Synthesis and Cascade Reactions for Amino Acid Derivatives

The synthesis of N-acetylated amino acids and their derivatives is of significant interest for various applications. Biocatalytic methods, employing enzymes or whole cells, offer a greener and more efficient alternative to traditional chemical synthesis, which often relies on harsh reagents. nih.govresearchgate.net

Biocatalytic Synthesis:

The enzymatic synthesis of N-acyl-amino acids can be achieved using various enzymes, with aminoacylases being a key class of biocatalysts. nih.govresearchgate.net These enzymes can catalyze the formation of the amide bond between an amino acid and an acyl donor. While the direct biocatalytic synthesis of N-Acetyl-3-sulfo-L-alanine has not been extensively reported, the principles of enzymatic N-acetylation are well-established. The synthesis would likely involve the use of an N-acetyltransferase or a related enzyme capable of utilizing 3-sulfo-L-alanine as a substrate and an acetyl donor, such as acetyl-CoA.

Research into novel aminoacylases with broad substrate specificity is ongoing, and it is plausible that an enzyme could be identified or engineered to efficiently catalyze the N-acetylation of 3-sulfo-L-alanine. nih.govresearchgate.net Whole-cell biotransformation presents another viable strategy, where a microbial host is engineered to express the necessary enzymatic machinery for the conversion of a simple precursor into the desired product. researchgate.net

Below is a table summarizing enzymes involved in the biocatalytic synthesis of N-acyl-amino acids, which could potentially be adapted for N-Acetyl-3-sulfo-L-alanine production.

| Enzyme Class | Reaction Type | Potential Application for N-Acetyl-3-sulfo-L-alanine Synthesis |

| N-Acetyltransferases | Acetyl group transfer from Acetyl-CoA | Direct N-acetylation of 3-sulfo-L-alanine. |

| Aminoacylases | Amide bond formation/hydrolysis | Reverse hydrolysis to form the N-acetyl bond. nih.govresearchgate.net |

| Lipases/Proteases | Aminolysis | Catalyzing the reaction between an activated acetyl donor and 3-sulfo-L-alanine. nih.gov |

| N-Acyl Amino Acid Synthases (NAS) | ATP-dependent condensation | Synthesis from an activated fatty acid (acetyl group) and 3-sulfo-L-alanine. frontiersin.org |

Cascade Reactions for Amino Acid Derivatives:

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, offer an elegant and efficient approach for the synthesis of complex molecules from simple precursors. researchgate.net A potential biocatalytic cascade for the synthesis of N-Acetyl-3-sulfo-L-alanine could start from a more readily available precursor. For instance, a cascade could be designed to first synthesize 3-sulfo-L-alanine from simpler starting materials, followed by an in-situ N-acetylation step.

The development of such cascade reactions is a key area of research in green chemistry and biocatalysis, aiming to reduce waste, improve yields, and simplify purification processes. researchgate.net The design of a successful cascade for N-Acetyl-3-sulfo-L-alanine would require the careful selection of compatible enzymes that can operate under similar reaction conditions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of N-Acetyl-3-sulfo-L-alanine in aqueous solutions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is commonly used for purity assessment. A C18 reverse-phase column and isocratic elution with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 v/v) provide optimal separation. Stability studies should include accelerated degradation tests under varying pH (e.g., 2–9) and temperature (25–60°C), monitored via LC-MS to identify hydrolysis or sulfonic acid group decomposition products .

Q. How can researchers validate the synthesis of N-Acetyl-3-sulfo-L-alanine and distinguish it from structural analogs?

- Methodological Answer : Synthesis validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key NMR signals include the acetyl methyl group (δ ~2.0 ppm, singlet) and sulfonic acid protons (δ ~3.5–4.0 ppm, multiplet). HRMS should confirm the molecular ion [M-H]⁻ at m/z 210.02 (calculated for C₅H₉NO₆S). Infrared (IR) spectroscopy can further verify sulfonic acid stretching vibrations (~1040–1220 cm⁻¹) .

Q. What safety protocols are critical when handling N-Acetyl-3-sulfo-L-alanine in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. In case of accidental contact, rinse affected areas with copious water for 15 minutes. For spills, neutralize with sodium bicarbonate before disposal. Store the compound in airtight containers at 2–8°C to prevent hygroscopic degradation. Toxicity screening (e.g., Ames test) is advised for biological studies due to potential reactive intermediates .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the solvation dynamics and hydrogen-bonding interactions of N-Acetyl-3-sulfo-L-alanine?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can model solvation effects using implicit solvent models (e.g., PCM). Key parameters include the Gibbs free energy of solvation (ΔGₛₒₗ) and hydrogen-bond network analysis. Molecular dynamics (MD) simulations with explicit water molecules (TIP3P force field) reveal conformational flexibility of the sulfonic acid group and its role in stabilizing zwitterionic forms .

Q. What experimental strategies resolve contradictions in reported pKa values for the sulfonic acid group in N-Acetyl-3-sulfo-L-alanine?

- Methodological Answer : Use potentiometric titration with a glass electrode calibrated at multiple pH points (2–12) under nitrogen atmosphere to avoid CO₂ interference. Compare results with capillary electrophoresis (CE) at varying buffer ionic strengths. Conflicting pKa values (~1.5 vs. 2.1) may arise from differences in ionic strength or temperature; standardized conditions (25°C, 0.1 M KCl) are critical .

Q. How can researchers investigate the enzymatic interactions of N-Acetyl-3-sulfo-L-alanine with aminotransferases or sulfotransferases?

- Methodological Answer : Perform kinetic assays using UV-Vis spectroscopy to monitor cofactor depletion (e.g., NADH at 340 nm for aminotransferases). Crystallize enzyme-ligand complexes via vapor diffusion (PEG 3350 precipitant) and resolve structures at <2.0 Å resolution using X-ray diffraction. Compare binding affinities (Kd) with isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.